Dulcite-13C-1 is a stable isotope-labeled compound derived from dulcite, a sugar alcohol. The incorporation of the carbon-13 isotope into its structure allows for enhanced tracking and analysis in various scientific applications, particularly in metabolic studies. Dulcite itself is a naturally occurring compound found in various plants and is utilized in food and pharmaceutical industries.
Dulcite-13C-1 is synthesized from dulcite using specific isotopic labeling techniques. The primary source of this compound is through synthetic routes that employ carbon-13 labeled precursors.
Dulcite-13C-1 belongs to the class of sugar alcohols and is classified as a polyol. Its molecular formula is , with a molecular weight of 183.16 g/mol. The IUPAC name for this compound is (2S,3R,4S,5R)-(213C)hexane-1,2,3,4,5,6-hexol.
The synthesis of Dulcite-13C-1 involves the incorporation of the carbon-13 isotope into the dulcite molecule. This process typically utilizes carbon-13 labeled precursors under controlled laboratory conditions to ensure high purity and stability of the final product.
Dulcite-13C-1 features a hexitol structure characterized by six hydroxyl groups attached to a six-carbon chain. Its specific stereochemistry is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.16 g/mol |
IUPAC Name | (2S,3R,4S,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3+1/m0/s1 |
InChI Key | FBPFZTCFMRRESA-OFOQBJGLSA-N |
Isomeric SMILES | C(C@HO)O |
Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |
Dulcite-13C-1 can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed during the reaction process.
The mechanism of action for Dulcite-13C-1 primarily involves its incorporation into metabolic pathways where it serves as a tracer due to its carbon-13 labeling. This allows researchers to track the movement and transformation of the compound within biological systems.
Dulcite-13C-1 is metabolized through pathways such as:
The use of carbon-13 labeling facilitates detailed metabolic flux analysis, enabling researchers to quantify carbon flux distribution in various biochemical pathways.
Dulcite-13C-1 is a white crystalline solid at room temperature with high solubility in water due to its multiple hydroxyl groups.
The compound exhibits typical characteristics of sugar alcohols:
Dulcite-13C-1 has diverse applications across various scientific fields:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8